N-(2-Furylmetil)maleimida

Descripción general

Descripción

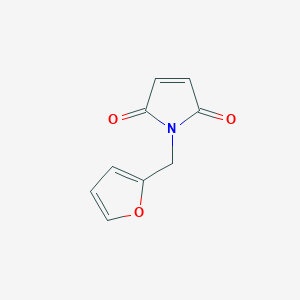

N-(2-Furylmethyl)maleimide is a heterocyclic compound that contains a furan ring and a maleimide group. It is known for its significant potential in scientific research due to its unique chemical structure and properties. The compound has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol .

Aplicaciones Científicas De Investigación

N-(2-Furylmethyl)maleimide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of sequence-controlled polymers and other macromolecular structures.

Biology: The compound is studied for its potential antimicrobial and cytostatic activities.

Medicine: N-(2-Furylmethyl)maleimide and its derivatives are explored for their therapeutic potential, including their use as antimicrobial agents.

Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.

Análisis Bioquímico

Biochemical Properties

N-(2-Furylmethyl)maleimide plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to react with thiol groups in proteins and enzymes, forming stable thioether bonds. One of the key enzymes that N-(2-Furylmethyl)maleimide interacts with is β(1,3)glucan synthase, an enzyme involved in the biosynthesis of β(1,3)glucan, a major component of the fungal cell wall . The interaction between N-(2-Furylmethyl)maleimide and β(1,3)glucan synthase results in the inhibition of the enzyme’s activity, thereby affecting the integrity of the fungal cell wall. Additionally, N-(2-Furylmethyl)maleimide has been shown to interact with other proteins containing reactive cysteinyl residues, essential for their catalytic activity .

Cellular Effects

N-(2-Furylmethyl)maleimide exerts various effects on different types of cells and cellular processes. In fungal cells, this compound disrupts the biosynthesis of chitin and β(1,3)glucan, leading to compromised cell wall integrity and ultimately cell death . In mammalian cells, N-(2-Furylmethyl)maleimide has been observed to influence cell signaling pathways by modifying key signaling proteins through covalent attachment to thiol groups. This modification can alter gene expression and cellular metabolism, impacting cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-(2-Furylmethyl)maleimide involves its ability to form covalent bonds with thiol groups in biomolecules. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes in the enzyme structure. For example, the inhibition of β(1,3)glucan synthase by N-(2-Furylmethyl)maleimide occurs through the formation of a thioether bond with a cysteinyl residue in the enzyme’s active site . This interaction prevents the enzyme from catalyzing the polymerization of glucose units into β(1,3)glucan, thereby disrupting fungal cell wall biosynthesis.

Metabolic Pathways

N-(2-Furylmethyl)maleimide is involved in several metabolic pathways, primarily through its interactions with enzymes containing thiol groups. This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes. For instance, the inhibition of β(1,3)glucan synthase by N-(2-Furylmethyl)maleimide disrupts the biosynthesis of β(1,3)glucan, leading to alterations in the metabolic pathways associated with cell wall synthesis in fungi . Additionally, N-(2-Furylmethyl)maleimide can interact with other enzymes involved in cellular metabolism, further influencing metabolic flux and metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2-Furylmethyl)maleimide can be synthesized through the Diels–Alder reaction, which involves the reaction of furans with maleimides. This reaction is typically carried out under mild conditions and does not require a catalyst . The reaction proceeds chemoselectively, often without the need for a catalyst, and can be performed in an aqueous medium to enhance the reaction’s thermodynamic driving force .

Industrial Production Methods: Industrial production of N-(2-Furylmethyl)maleimide often involves the use of palladium-catalyzed cyclization reactions of alkynes with isocyanides followed by hydrolysis . This method is efficient and convenient, allowing for the practical synthesis of a broad range of valuable polysubstituted maleimide derivatives under mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Furylmethyl)maleimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert N-(2-Furylmethyl)maleimide into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced maleimide derivatives .

Mecanismo De Acción

The mechanism of action of N-(2-Furylmethyl)maleimide involves its ability to participate in Diels–Alder reactions, forming adducts with various dienes . This reaction is facilitated by the electron-rich nature of the furan ring, which allows it to act as a diene in the cycloaddition process . The compound’s antimicrobial activity is attributed to its ability to inhibit the biosynthesis of chitin and β(1,3)glucan, essential components of the fungal cell wall .

Comparación Con Compuestos Similares

- N-Ethylmaleimide

- N-Methylmaleimide

- N-Phenylmaleimide

Comparison: N-(2-Furylmethyl)maleimide is unique due to the presence of the furan ring, which enhances its reactivity in Diels–Alder reactions compared to other maleimides . This unique structure allows it to form more stable adducts and exhibit distinct chemical and biological properties .

Actividad Biológica

N-(2-Furylmethyl)maleimide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of N-(2-Furylmethyl)maleimide, focusing on its interactions with biological molecules, mechanisms of action, and applications in bioconjugation and drug development.

Chemical Structure and Properties

N-(2-Furylmethyl)maleimide has the molecular formula CHNO and features a maleimide moiety, which is known for its reactivity with thiol groups. The presence of the furan ring adds unique properties to the compound, influencing its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 179.15 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P | Not specified |

1. Reactivity with Thiols

N-(2-Furylmethyl)maleimide exhibits a strong reactivity toward thiol groups, making it a valuable tool in bioconjugation chemistry. The maleimide group reacts selectively with sulfhydryl groups at physiological pH (6.5 to 7.5), forming stable thioether bonds. This property is exploited in various applications, including protein labeling and drug delivery systems .

2. Kinetic Studies

Kinetic studies have shown that N-(2-Furylmethyl)maleimide reacts rapidly with thiols, often completing reactions within minutes. For example, studies indicated that maleimides can undergo hydrolysis in aqueous environments; however, the rate of reaction with thiols significantly outpaces hydrolysis, making them effective for bioconjugation under physiological conditions .

Case Study: Protein Labeling

In a recent study, researchers utilized N-(2-Furylmethyl)maleimide to label proteins for imaging purposes. The compound was conjugated to a fluorescent dye via thiol groups on cysteine residues of proteins, demonstrating its utility in tracking protein localization in live cells .

Case Study: Drug Delivery

Another investigation explored the use of N-(2-Furylmethyl)maleimide in drug delivery systems. By conjugating therapeutic agents to the maleimide moiety, researchers achieved targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

The biological activity of N-(2-Furylmethyl)maleimide can be attributed to its ability to form stable covalent bonds with thiol-containing biomolecules. This reactivity allows for the modification of proteins and peptides, facilitating various biochemical applications.

| Mechanism | Description |

|---|---|

| Covalent Bond Formation | Reacts with thiols to form stable thioethers |

| Protein Modification | Alters protein function or stability |

| Targeted Drug Delivery | Enhances specificity of drug action |

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSUUIGEQAOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303567 | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32620-61-4 | |

| Record name | 32620-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FURFURYLMALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.